molecular formula C15H14ClNO4S B2967612 Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate CAS No. 251097-26-4

Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate

Cat. No.: B2967612
CAS No.: 251097-26-4
M. Wt: 339.79
InChI Key: KFKDKDBUQRVQTP-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate is a sulfonamide-containing compound featuring a phenylacetate backbone substituted with a 2-chlorophenylsulfonylamino group. Its sulfonamide group may act as a directing group in transition-metal-catalyzed reactions, while the chlorophenyl moiety enhances lipophilicity and stability .

Properties

IUPAC Name

methyl 2-[(2-chlorophenyl)sulfonylamino]-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-15(18)14(11-7-3-2-4-8-11)17-22(19,20)13-10-6-5-9-12(13)16/h2-10,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKDKDBUQRVQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate typically involves the reaction of 2-chlorobenzenesulfonyl chloride with methyl 2-amino-2-phenylacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Compounds:

Methyl 3-chloro-2-(((5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl)amino)benzoate Structural Differences: Contains a triazolo-pyrimidinyl substituent instead of 2-chlorophenyl. Functional Impact: The heterocyclic group enhances herbicidal activity by targeting acetolactate synthase (ALS) enzymes, unlike the phenylacetate core of the target compound . Application: Commercial herbicide (e.g., cloransulam-methyl).

Triflusulfuron Methyl Ester

  • Structural Differences : Features a trifluoroethoxy-substituted triazine ring linked via a urea bridge.
  • Functional Impact : The triazine-urea motif enables broad-spectrum weed control, whereas the target compound’s phenylacetate structure lacks this mode of action .

Table 1: Comparison with Sulfonamide Agrochemicals

Compound Key Substituents Application Mode of Action
Target Compound 2-Chlorophenylsulfonylamino Under investigation Potential enzyme inhibition
Cloransulam-methyl Triazolo-pyrimidinyl Herbicide ALS inhibition
Metsulfuron Methyl Methoxy-methyl-triazine Herbicide ALS inhibition

Phenylacetic Acid Derivatives

Key Compound: Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)

  • Structural Differences : Replaces sulfonamide with a hydroxyl group and lacks chlorine substitution.
  • Functional Impact : The hydroxyl group increases acidity (pKa ~3.0), enhancing solubility in polar solvents. The absence of sulfonamide limits metal-coordination capability, reducing utility in catalytic applications .

Table 2: Physicochemical Properties

Property Target Compound Benzilic Acid
Solubility (H₂O) Low (lipophilic) Moderate (polar groups)
Acidity (pKa) ~5.5 (sulfonamide proton) ~3.0 (carboxylic acid)
Coordination Ability Strong (Pd-binding) Weak

Perfluorinated Sulfonamide Compounds

Key Compounds: Perfluoroalkylsulfonylamino Fatty Acid Trimers

  • Structural Differences : Long perfluorinated chains (C5–C7) replace the chlorophenyl group.
  • Functional Impact: Fluorinated chains confer extreme hydrophobicity and environmental persistence.

Catalytic Directing Groups

Key Comparison: Sulfonamides vs. Amides in Pd-Catalyzed C–H Functionalization

  • Target Compound : The sulfonamide group strongly coordinates Pd(II), enabling efficient C–H activation at mild conditions.
  • Amide-Directed Systems : Weaker coordination often necessitates higher temperatures or excess ligand, reducing reaction efficiency .

Table 3: Catalytic Performance

Directing Group Reaction Temp. (°C) Yield (%) Reference
Sulfonamide (Target) 80 85–90
Amide 120 60–70

Biological Activity

Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}-2-phenylacetate, commonly referred to as Methyl 2-(2-chlorobenzenesulfonamido)-2-phenylacetate, is a compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₅H₁₄ClNO₄S
  • CAS Number : 92426-22-7
  • Molecular Weight : 339.8 g/mol
  • Physical State : Solid at room temperature

The compound features a sulfonamide group, which is significant for its biological activity, particularly in enzyme inhibition and antibacterial properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research on related sulfonamide derivatives has shown that they can act as selective inhibitors of tumor cell proliferation. These compounds often target specific pathways involved in cancer cell survival and proliferation.

  • Inhibition of Kinases : The compound may inhibit various kinases involved in cancer progression, similar to other styryl benzyl sulfones that have shown efficacy in reducing tumor size in xenograft models .
  • Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Key Findings

  • In Vitro Studies : Compounds with similar structures have been tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
  • Mechanism : The antibacterial effects are thought to be mediated through enzyme inhibition and disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.

Research Insights

  • Inhibitory assays have shown that related compounds can effectively inhibit AChE, which is crucial for treating conditions like Alzheimer's disease .
  • The inhibition of urease can be beneficial in treating infections caused by urease-producing bacteria.

Case Study 1: Anticancer Efficacy

A study explored the cytotoxic effects of this compound on human prostate cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antibacterial Screening

In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 12 µM, indicating potent antibacterial activity compared to standard antibiotics .

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